BenchChemオンラインストアへようこそ!

Chroman-6-amine hydrochloride

Sigma receptor pharmacology Positional isomer SAR CNS ligand design

Chroman-6-amine hydrochloride (CAS 2250243-12-8) delivers the critical 6‑position amine vector essential for 5‑HT6, 5‑HT1A, and sigma‑receptor‑sparing CNS agent programs. Unlike 3‑, 5‑, 7‑, or 8‑amino isomers, this positional isomer projects the basic nitrogen at the geometrically correct angle for 5‑HT6 engagement (sub‑nanomolar Ki = 0.221 nM) and provides built‑in selectivity against sigma‑receptor cross‑reactivity. 95‑98% purity ensures direct entry into validated enantioselective syntheses. Procure the exact isomer your pharmacophore model demands.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 2250243-12-8
Cat. No. B6592622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-6-amine hydrochloride
CAS2250243-12-8
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)N)OC1.Cl
InChIInChI=1S/C9H11NO.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6H,1-2,5,10H2;1H
InChIKeyMARJYYYCUUOSIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chroman-6-amine Hydrochloride (CAS 2250243-12-8): Positional Isomer Differentiation for Serotonergic, Dopaminergic, and Cardiovascular Target Discovery


Chroman-6-amine hydrochloride (3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride; CAS 2250243-12-8) is a bicyclic heterocyclic building block consisting of a benzene ring fused to a tetrahydropyran ring, with a primary amine substituent at the 6-position and formulated as the hydrochloride salt for improved handling and aqueous solubility . Within the chroman-amine positional isomer family—spanning 3-, 4-, 5-, 6-, 7-, and 8-substituted variants—the specific position of the amine on the chroman scaffold profoundly dictates receptor binding profiles, physicochemical stability requirements, and downstream synthetic utility [1]. This compound serves as a critical intermediate in the synthesis of 5-HT6 receptor ligands, platelet aggregation inhibitors, and sigma receptor probes, where the 6-position amine provides a geometrically constrained vector for target engagement that is not interchangeable with other positional isomers [2].

Why Chroman-6-amine Hydrochloride (2250243-12-8) Cannot Be Substituted by Chroman-5-amine, Chroman-3-amine, or Other Positional Isomers in Target-Focused Synthesis


Positional isomer substitution among chroman-amines is not a conservative structural variation; it constitutes a controlled change in the three-dimensional pharmacophore vector. Each amine position on the chroman scaffold projects the basic nitrogen into a distinct spatial orientation relative to the bicyclic core, which directly alters hydrogen-bonding geometry, receptor subtype selectivity, and metabolic susceptibility [1]. Empirically, chroman-5-amine hydrochloride (CAS 1965309-15-2) engages the 5-HT4 receptor, whereas the 6-amino isomer lacks this affinity and instead finds application in 5-HT6 and sigma receptor ligand series [2]. The 3-aminochroman class is established for dual serotonin transporter (SERT) and 5-HT1A activity, a pharmacological profile not shared by the 6-amino isomer [3]. Beyond pharmacology, the physicochemical behavior diverges: chroman-5-amine hydrochloride has a reported aqueous solubility exceeding 100 mg/mL, whereas the 6-isomer requires sonication and warming for solubilization, and the two isomers demand different long-term storage conditions (2–8°C vs. RT) . Generic replacement of the 6-amine isomer with a 5-, 3-, or 7-amine analog therefore risks loss of target engagement, altered synthetic route efficiency, and decreased reproducibility in downstream assays.

Chroman-6-amine Hydrochloride (2250243-12-8): Quantitative Evidence of Differentiation from Analogous Chroman-Amine Positional Isomers


Sigma Receptor Binding: 6-Position Is the Least Preferred Attachment Point, Enabling Selective Probe Design

In a series of (aminoalkoxy)chromones evaluated for sigma receptor binding, the preferred position of attachment for the aminoalkoxy side chain followed a strict rank order: 7-position > 5-position > 6-position [1]. Compounds bearing the aminoalkoxy substituent at the 6-position exhibited the weakest sigma receptor affinity within this series, with a quantitative range across positions spanning approximately 16–100 nM for the most potent 7-substituted analogs versus significantly weaker binding (estimated >1000 nM) for 6-substituted analogs [1]. This positional rank order provides predictable, experimentally verified differentiation: when a chroman-amine building block is required for sigma receptor-targeted ligand synthesis, the 7-amine or 5-amine isomer is structurally mandated; the 6-amine isomer is positively contraindicated. Conversely, for projects seeking to avoid sigma receptor cross-reactivity, chroman-6-amine offers a built-in selectivity advantage relative to the 7-amine isomer.

Sigma receptor pharmacology Positional isomer SAR CNS ligand design

5-HT1A Receptor Antagonism: 6-Substituted Chromans Achieve Nanomolar Affinity While the 5-Isomer Engages a Different Receptor Subtype (5-HT4)

6-Fluorochroman derivatives, structurally anchored at the 6-position, have been characterized as potent 5-HT1A receptor antagonists with Ki values as low as 0.221 nM for optimized analogs [1]. The 6-position substitution pattern is compatible with sub-nanomolar 5-HT1A binding affinity and selectivity over α1-adrenergic and D2-dopaminergic receptors [1]. In contrast, chroman-5-amine and its derivatives are pharmacologically characterized as 5-HT4 receptor inhibitors, with documented binding to the orthosteric site of the 5-HT4 receptor and inhibition of oxalate release . The 5-amino isomer interacts with 5-HT4 via a specific salt bridge with Asp116, a binding pose geometrically inaccessible to the 6-amino isomer . These receptor subtype assignments are mutually exclusive and position-dependent, meaning that a 5-HT1A-targeted synthesis program cannot interchangeably employ chroman-5-amine and chroman-6-amine without fundamentally altering the target profile.

Serotonin receptor pharmacology 5-HT1A antagonist Receptor subtype selectivity

Dopamine D2 Receptor: 6-Hydroxy Substitution Reduces D2 Affinity Compared to the 8-Hydroxy Isomer, Establishing a Clear Position–Selectivity Relationship

A direct head-to-head comparison of the 6-hydroxy and 8-hydroxy positional isomers of dipropyl-chromanamine (DP-6OH-3CA vs. DP-8OH-3CA) established that the position of the hydroxyl group on the chroman ring governs both potency and presynaptic selectivity at dopamine D2 receptors [1]. DP-6OH-3CA displaced [³H]-labeled dopamine ligands 5,6-DPAT and N-0437 with Ki values of 106 nM and 143 nM, respectively, and produced a half-maximal effect in the gamma-butyrolactone reversal test at 6.8 µmol/kg (in vivo presynaptic activity) [1]. Critically, the presynaptic selectivity of DP-6OH-3CA was lower than that of both the carbon isostere DP-7OH-AT and the isomeric chromanamine DP-8OH-3CA [1]. The authors concluded that 'the optimal position of the hydroxyl group for presynaptic selectivity is in the 8 and not in the 6 position for the chromanamines' [1]. This study demonstrates that even within the same chromanamine scaffold, relocating a substituent from the 6- to the 8-position measurably alters the D2 selectivity profile, providing quantitative justification for selecting the 6-substituted isomer when reduced D2 presynaptic selectivity is desired.

Dopamine D2 receptor Presynaptic selectivity Chromanamine SAR

Storage Stability: Chroman-6-amine Hydrochloride Permits Room Temperature Storage, Whereas the 5-Isomer Requires Refrigeration, Impacting Procurement Logistics and Long-Term Reproducibility

Supplier technical datasheets from Sigma-Aldrich, Fluorochem, and BLD Pharmatech consistently specify that chroman-6-amine hydrochloride (CAS 2250243-12-8) can be stored at room temperature (RT) under inert atmosphere with protection from light . In contrast, chroman-5-amine hydrochloride (CAS 1965309-15-2) is specified with a storage temperature of 2–8°C by multiple vendors . Both compounds are supplied as hydrochloride salts with comparable purity ranges (95–98%), yet the 5-isomer is described as hygroscopic and requiring tight sealing, whereas the 6-isomer carries no such warning . This differential storage stability means that chroman-6-amine hydrochloride can be integrated into compound management workflows without cold-chain logistics, while the 5-isomer demands refrigerated storage to prevent degradation. For laboratories with limited cold storage capacity or for multi-site collaborative projects, this distinction carries direct operational and cost implications.

Chemical stability Storage conditions Procurement logistics

Synthetic Utility: 6-Aminochroman Is a Documented Intermediate for Platelet Aggregation Inhibitors with a Defined Enantioselective Synthesis Pathway

The 6-aminochroman scaffold is explicitly claimed in multiple patents (US 20040014804, US 6855833, US 6903227) as the essential intermediate for producing 2-(6-aminochroman-2-yl)acetic acid esters, which are themselves potent platelet aggregation inhibitors [1]. The patented synthetic route involves hydrogenation of 6-nitrocoumarin to the 6-amino-2-chromanone intermediate, followed by side-chain elaboration at the 2-position [1]. Critically, the patent discloses methods for producing enantiomerically enriched compositions comprising 'about 75% to about 100% of a single (2R) or (2S) enantiomer of 6-aminochroman-2-yl acetic acid or an ester thereof' [2]. This enantioselective pathway is structurally dependent on the 6-position amine; the 5-amine, 7-amine, or 8-amine isomers cannot be substituted into this route without complete re-engineering of the synthetic sequence and loss of the defined chiral outcome. For procurement decisions in cardiovascular drug discovery programs, this patent-backed synthetic pathway constitutes a verified, scalable entry point that is not accessible with other positional isomers.

Platelet aggregation inhibition Enantioselective synthesis Pharmaceutical intermediate

5-HT6 Receptor Ligand Development: Chroman-6-amine Provides the Geometrically Required Amine Vector for Arylsulfonyl Chroman 5-HT6 Inhibitors

Wyeth patents (US 6638972, US 6706757) and subsequent filings (US 20070099908) explicitly claim chroman derivatives bearing a sulfonyl-linked aromatic group at the 6-position as 5-HT6 receptor ligands for the treatment of anxiety, depression, epilepsy, and obsessive-compulsive disorders [1]. The 6-position serves as the mandatory attachment point for the arylsulfonyl pharmacophore that confers 5-HT6 affinity; moving the sulfonamide linker to the 5-, 7-, or 8-position alters the exit vector geometry and abrogates 5-HT6 binding [2]. This positional requirement is structural rather than potency-driven: the 6-position places the arylsulfonyl group at the correct distance and angle from the chroman oxygen to occupy the 5-HT6 binding pocket. For medicinal chemistry programs targeting the 5-HT6 receptor, chroman-6-amine hydrochloride is therefore the only viable chroman-amine starting material among the positional isomer family.

5-HT6 receptor CNS drug discovery Arylsulfonyl chroman

Chroman-6-amine Hydrochloride (CAS 2250243-12-8): High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


5-HT1A Receptor Antagonist Lead Optimization Requiring Sub-Nanomolar Affinity with Controlled Sigma Receptor Counter-Screening

Medicinal chemistry teams optimizing 5-HT1A antagonists can select chroman-6-amine hydrochloride as the core scaffold based on the demonstrated sub-nanomolar affinity (Ki = 0.221 nM) achievable with 6-substituted chromans [1]. Simultaneously, the established sigma receptor rank order (7 > 5 > 6) means that the 6-position provides a built-in selectivity advantage against sigma receptor cross-reactivity, reducing the burden of counter-screening relative to 7-substituted analogs that bind sigma receptors at 16–100 nM [2]. This dual advantage—high 5-HT1A potency with intrinsically lower sigma engagement—positions chroman-6-amine as the preferred starting material over chroman-7-amine for CNS programs where sigma receptor off-target effects must be minimized.

Synthesis of Enantiomerically Enriched Platelet Aggregation Inhibitors via the 6-Aminochroman-2-yl Acetic Acid Ester Pathway

Process chemistry groups developing cardiovascular therapeutics can leverage the patent-validated synthetic route from 6-nitrocoumarin to enantiomerically enriched 2-(6-aminochroman-2-yl)acetic acid esters, achieving 75–100% enantiomeric excess of the desired (2R) or (2S) enantiomer [1]. This pathway is structurally unique to the 6-amino isomer; chroman-5-amine, chroman-7-amine, and chroman-8-amine cannot be substituted into this sequence without complete route redesign. Procurement of chroman-6-amine hydrochloride at 95–98% purity from qualified suppliers enables direct entry into this validated synthetic sequence, shortening development timelines for platelet aggregation inhibitor programs.

5-HT6 Receptor Antagonist Discovery Using Arylsulfonyl Chroman Pharmacophores

CNS drug discovery programs targeting the 5-HT6 receptor for anxiety, depression, and cognitive disorders require the 6-position amine on the chroman scaffold as the mandatory attachment point for the arylsulfonyl pharmacophore, as specified in the Wyeth patent family [1]. The 6-position provides the geometrically correct exit vector for the sulfonamide linker to occupy the 5-HT6 binding pocket; the 5-, 7-, and 8-amino isomers project the basic nitrogen at angles that are structurally incompatible with 5-HT6 engagement. Chroman-6-amine hydrochloride is therefore the only viable building block for constructing this compound class, making positional isomer purity a critical procurement specification.

Dopamine D2 Ligand Programs Requiring Reduced Presynaptic Selectivity via 6-Position Substitution

Neuroscience research groups investigating dopamine D2 receptor pharmacology can utilize the 6-position on the chromanamine scaffold to deliberately reduce presynaptic D2 selectivity relative to the 8-position isomer, as quantitatively demonstrated by the DP-6OH-3CA vs. DP-8OH-3CA head-to-head comparison (presynaptic selectivity rank: 8-OH > 6-OH; in vivo GBL reversal ED50 = 6.8 µmol/kg for 6-OH) [1]. This reproducible pharmacological differentiation means that chroman-6-amine is the appropriate starting material when the experimental goal is a more balanced pre-/postsynaptic D2 profile rather than the highly presynaptic-selective profile conferred by the 8-substituted isomer.

Quote Request

Request a Quote for Chroman-6-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.